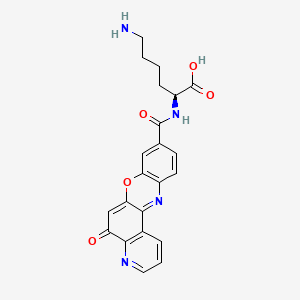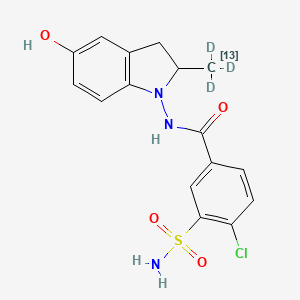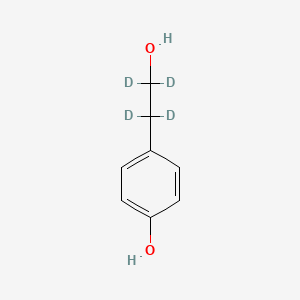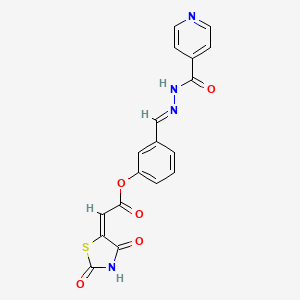
(3R,5S)-Fluvastatin-d7 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-Fluvastatin-d7 Sodium Salt is a deuterated form of Fluvastatin, a synthetic lipid-lowering agent. It belongs to the class of statins, which are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form is used in research to study the pharmacokinetics and metabolic pathways of Fluvastatin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-Fluvastatin-d7 Sodium Salt involves the incorporation of deuterium atoms into the Fluvastatin molecule This is typically achieved through hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, are carefully controlled to achieve the desired isotopic enrichment.
化学反応の分析
Types of Reactions: (3R,5S)-Fluvastatin-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The sodium salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated oxides, alcohols, and substituted derivatives of Fluvastatin.
科学的研究の応用
(3R,5S)-Fluvastatin-d7 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Fluvastatin.
Biology: Employed in studies to understand the biological effects of Fluvastatin at the molecular level.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Fluvastatin.
Industry: Applied in the development of new lipid-lowering agents and in quality control processes.
作用機序
(3R,5S)-Fluvastatin-d7 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of cholesterol in the liver. The molecular targets include the active site of the enzyme, where the deuterated compound binds and prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid. This pathway is crucial for the production of cholesterol, and its inhibition results in lowered cholesterol levels in the bloodstream.
類似化合物との比較
Atorvastatin: Another statin that inhibits the same enzyme but has a different molecular structure.
Simvastatin: Similar in function but differs in its pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to Fluvastatin.
Uniqueness: (3R,5S)-Fluvastatin-d7 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms makes it an invaluable tool in research, offering insights that are not possible with non-deuterated forms.
特性
分子式 |
C24H25FNNaO4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,15D; |
InChIキー |
ZGGHKIMDNBDHJB-MGBFOVKJSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
正規SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)









![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)

